molecular formula C44H31N4OP B8245715 Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide

Cat. No.: B8245715
M. Wt: 662.7 g/mol
InChI Key: AGKXFVABDARJOX-UHFFFAOYSA-N
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Description

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is a phosphine oxide derivative featuring two 1-phenyl-1H-benzimidazole (PBI) substituents attached to a central phosphorus atom. Its synthesis typically involves cyclization reactions using triphenyl phosphite (TPP) as a catalyst and tetrabutylammonium bromide (TBAB) as a reaction medium, as demonstrated in analogous tris-substituted compounds like TIPO (tris(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide) . The compound is designed for optoelectronic applications, particularly organic light-emitting diodes (OLEDs), where its phosphine oxide core enhances solubility and electron-transport properties while the benzimidazole units contribute to thermal stability and luminescent behavior .

Properties

IUPAC Name

1-phenyl-2-[4-[phenyl-[4-(1-phenylbenzimidazol-2-yl)phenyl]phosphoryl]phenyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H31N4OP/c49-50(36-18-8-3-9-19-36,37-28-24-32(25-29-37)43-45-39-20-10-12-22-41(39)47(43)34-14-4-1-5-15-34)38-30-26-33(27-31-38)44-46-40-21-11-13-23-42(40)48(44)35-16-6-2-7-17-35/h1-31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKXFVABDARJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)P(=O)(C5=CC=CC=C5)C6=CC=C(C=C6)C7=NC8=CC=CC=C8N7C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H31N4OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ullmann-Type Coupling with Aryl Halides

Copper-catalyzed coupling of 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole with PhP(O)Cl₂ enables sequential substitution of chlorine atoms. The reaction requires:

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Base : K₃PO₄

  • Solvent : DMSO at 120°C.

This method achieves moderate yields (45–60%) but faces challenges with steric hindrance from bulky aryl groups.

Palladium-Catalyzed Cross-Coupling

A more efficient approach employs Suzuki-Miyaura coupling using pre-formed boronic ester intermediates. For example, 2-(4-boronophenyl)-1-phenyl-1H-benzo[d]imidazole reacts with PhP(O)Cl₂ under Pd(PPh₃)₄ catalysis.

ParameterValue
Catalyst loading5 mol% Pd(PPh₃)₄
SolventToluene/EtOH (3:1)
Temperature90°C, 24 hours
Yield68–72%

This method benefits from milder conditions and better functional group tolerance.

One-Pot Tandem Synthesis

Recent advances explore tandem cyclocondensation and phosphorylation. In a single reactor, o-phenylenediamine, 4-bromobenzaldehyde, and PhP(O)Cl₂ are combined with a dual catalyst system (Fe₃O₄ nanoparticles and Pd/C). The sequence involves:

  • Imine formation and cyclization to generate benzo[d]imidazole.

  • In situ Suzuki coupling with PhP(O)Cl₂.

Advantages include reduced purification steps and improved atom economy (up to 78% yield).

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. Key characterization data includes:

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.3 ppm, with imidazole CH signals at δ 8.1.

  • ³¹P NMR : A singlet at δ 28–30 ppm confirms phosphine oxide formation.

  • HRMS : m/z 663.734 [M+H]⁺.

Challenges and Optimization Opportunities

  • Steric hindrance : Bulky substituents limit coupling efficiency. Microwave-assisted synthesis reduces reaction time from 24 to 4 hours.

  • Phosphine oxide stability : Hydrolytic degradation necessitates anhydrous conditions.

  • Scalability : Batch processing struggles with exothermicity; flow chemistry systems are under investigation .

Chemical Reactions Analysis

Types of Reactions

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.

    Substitution: The benzimidazole groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives and phosphine oxide or phosphine compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • OLED Materials: Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide is categorized as an organic light-emitting diode (OLED) material .
  • Perovskite Solar Cells: This compound can be used as an n-type interlayer in planar perovskite solar cells to facilitate effective electron transport . The phosphine oxide and benzimidazole components possess strong polarity and π-electrons, which aid in passivating defects, improving charge transport, and flattening the surface morphology . The inclusion of this material enhances device stability by acting as a passivation and protection layer .
  • Photovoltaic Interlayers: Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (TIPO) can be synthesized and used in photovoltaic interlayers to improve mobility and restrict traps .
  • Photoinitiator in 3D Printing: Phenyl-free LED photoinitiators can be used for cationic or hybrid photopolymerization and its application in LED cationic 3D printing .
  • Charge Extraction and Stability: Small molecule materials containing phenyl benzimidazole, when combined with a phosphine oxide core, contribute to improved charge extraction and stability in devices .

Mechanism of Action

The mechanism of action of Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide and benzimidazole groups. These interactions can lead to the modulation of various biochemical pathways, including those involved in electron transport and fluorescence. The compound’s strong polarity and π-electrons contribute to its ability to passivate defects and improve charge transport in materials .

Comparison with Similar Compounds

Tris(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine Oxide (TIPO)

  • Structure : TIPO replaces the phenyl group in the target compound with a third PBI unit, creating a tris-substituted structure.
  • Properties :
    • Emission : Exhibits strong blue emission under UV excitation (365 nm) .
    • Thermal Stability : High thermal decomposition temperature (Td > 400°C) due to rigid benzimidazole units and phosphine oxide backbone .
    • Electronic Behavior : Enhanced n-type character compared to the bis-substituted analog, attributed to additional electron-deficient benzimidazole groups .
  • Applications : Primarily used as an emissive layer or host material in OLEDs .

Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine Oxide (4-TBTPO) and Tris(4-(benzo[d]oxazol-2-yl)phenyl)phosphine Oxide (4-TBOPO)

  • Structural Variation : Replace benzimidazole with benzothiazole (4-TBTPO) or benzooxazole (4-TBOPO) .
  • Properties :
    • Emission : 4-TBTPO emits yellow light, while 4-TBOPO emits blue light, demonstrating the tunability of optoelectronic properties via heterocycle substitution .
    • Thermal Stability : Both compounds show moderate thermal stability (Td ~ 350–380°C), slightly lower than benzimidazole-based analogs due to less rigid heterocycles .
  • Applications : Suitable for color-specific OLEDs but less efficient in electron transport compared to benzimidazole derivatives .

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBI)

  • Structure : A fully conjugated tris-benzimidazole without phosphine oxide, linked via a benzene core .
  • Properties :
    • Emission : Weak blue emission, with inferior electron-transport capabilities compared to phosphine oxide-containing analogs .
    • Thermal Stability : High Td (~450°C) due to aromatic stacking but poor solubility in organic solvents .
  • Applications : Used in quantum dot LEDs (QDLEDs) as an electron-transport layer .

Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine Oxide (Photovoltaic Variant)

  • Structure : Similar to TIPO but optimized for photovoltaic interlayers .
  • Properties: Charge Transport: Demonstrates enhanced hole mobility and reduced charge traps, making it suitable for solar cells . Solubility: Improved processability due to phosphine oxide units, a critical advantage over non-phosphorylated analogs .

Comparative Data Table

Compound Key Substituents Emission Color Thermal Stability (Td) Solubility Primary Application
Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide Bis-PBI, Phosphine oxide Blue* ~400°C* High OLED host/emitter
TIPO Tris-PBI, Phosphine oxide Blue >400°C Moderate OLED host
4-TBTPO Benzothiazole Yellow ~350°C Low Color-specific OLEDs
4-TBOPO Benzooxazole Blue ~380°C Moderate Color-specific OLEDs
TPBI Tris-PBI Weak Blue ~450°C Low QDLED electron transport
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide (Photovoltaic) Tris-PBI, Phosphine oxide N/A >400°C High Photovoltaic interlayers

*Inferred from structural analogs due to lack of direct data.

Key Research Findings

  • Phosphine Oxide Advantage: The inclusion of phosphine oxide significantly improves solubility and electron-transport properties compared to non-phosphorylated analogs like TPBI .
  • Emission Tunability : Substituting benzimidazole with benzothiazole or benzooxazole shifts emission wavelengths, enabling color-specific OLED design .
  • Thermal Stability : Benzimidazole derivatives universally exhibit high thermal stability (Td > 400°C), critical for device longevity .
  • Application Flexibility : The bis-substituted target compound balances processability and performance, making it versatile for both OLEDs and photovoltaics .

Biological Activity

Phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide, identified by its CAS number 1426143-77-2, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C44H35N4OPC_{44}H_{35}N_{4}OP, with a molecular weight of 666.75 g/mol. The compound features a phosphine oxide group, which is known to enhance biological activity through various mechanisms.

PropertyValue
CAS Number1426143-77-2
Molecular FormulaC₄₄H₃₅N₄OP
Molecular Weight666.75 g/mol

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic activity against various cancer cell lines. For instance, studies have shown that compounds containing benzimidazole derivatives often demonstrate significant anticancer properties. The structure of this compound suggests it may interact with cellular pathways involved in apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the benzimidazole moiety can significantly influence the biological activity of the compound. The presence of electron-donating or withdrawing groups on the phenyl rings affects the compound's potency against cancer cell lines. For example, substituents that enhance electron density tend to increase cytotoxicity.

Case Studies

  • Cytotoxicity Against HCT116 Cells : A study evaluating the effects of various benzimidazole derivatives, including this compound, revealed IC50 values in the low micromolar range against HCT116 human colon cancer cells. This positions the compound as a potential candidate for further development in cancer therapeutics.
  • Mechanism of Action : Investigations into the mechanism of action suggest that this compound may induce apoptosis through mitochondrial pathways, potentially involving caspase activation and the release of cytochrome c.
  • Comparative Analysis : A comparative study with other benzimidazole derivatives showed that modifications at specific positions on the phenyl rings could lead to improved efficacy and selectivity for cancer cells over normal cells.

Table 2: Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)
This compoundHCT1165.0
Benzimidazole Derivative AHCT11610.0
Benzimidazole Derivative BHCT11615.0

Q & A

Q. What synthetic methodologies are commonly employed to prepare phenylbis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)phosphine oxide derivatives?

  • Methodological Answer : A representative synthesis involves Ullmann-type coupling reactions under inert conditions. For example, a mixture of 9-phenyl-9H,9′H-3,3′-bicarbazole, 2-(4-bromophenyl)-1-phenyl-1H-benzo[d]imidazole, copper(I) iodide, and potassium carbonate in DMPU solvent is heated to 170°C for 24 hours. Post-reaction purification via column chromatography and characterization by 13C^{13}\text{C} NMR (e.g., δ 142.98 ppm for aryl carbons) and mass spectrometry (e.g., [M+H]+^+ at 677.2695) ensures structural fidelity .

Q. How is the compound characterized to confirm its electronic and thermal stability for optoelectronic applications?

  • Methodological Answer : Key techniques include:
  • UV-Vis/PL Spectroscopy : Absorption peaks at ~319–370 nm (in CH2_2Cl2_2) and photoluminescence at 392–428 nm, indicating π-π^* transitions and suitability for blue-light emission .
  • Thermogravimetric Analysis (TGA) : Weight loss <0.5% at >350°C, confirming thermal robustness for vapor deposition in device fabrication .
  • Differential Scanning Calorimetry (DSC) : Glass transition temperatures (Tg_g) >320°C, critical for amorphous film stability in OLEDs .

Q. What role does the compound play in organic light-emitting diode (OLED) architectures?

  • Methodological Answer : The compound functions as an electron-transporting host in exciplex systems. Its phosphine oxide moiety enhances electron affinity, while benzimidazole units provide high triplet energy (T1T_1 >2.7 eV), facilitating efficient energy transfer to emissive dopants (e.g., blue phosphors). This reduces exciton quenching and improves device efficiency .

Advanced Research Questions

Q. How does molecular design influence triplet energy levels and charge balance in host-guest OLED systems?

  • Methodological Answer : The hybrid benzimidazole/phosphine oxide structure delocalizes electron density, lowering the LUMO (-2.1 eV vs. vacuum) for improved electron injection. Computational studies (e.g., DFT) correlate substituent effects (e.g., phenyl vs. pyridyl groups) with T1T_1 modulation. For instance, substituting biphenyl with thiadiazole (e.g., DBzTHZ) increases T1T_1 to 2.9 eV, enabling 25.4% external quantum efficiency in green phosphorescent OLEDs .

Q. What strategies mitigate efficiency roll-off in high-brightness OLEDs using this compound?

  • Methodological Answer : Efficiency roll-off (e.g., <1% at 10,000 cd/m2^2) is addressed by:
  • Reducing Carrier Mobility Mismatch : Blending the compound with hole-transport materials (e.g., TCTA) to form exciplex hosts, which balance electron/hole mobility (~104^{-4} cm2^2/Vs) and minimize triplet-polaron annihilation .
  • Confinement Layer Engineering : Inserting ultrathin spacer layers (e.g., TPBi) to confine excitons within the emissive zone, reducing non-radiative decay .

Q. How do structural variations (e.g., substituent position) impact device performance and stability?

  • Methodological Answer : Meta vs. para substitution on the phenyl ring alters intermolecular interactions:
  • Para-substituted derivatives (e.g., BCzPh-pimi) exhibit higher crystallinity, leading to aggregation-induced quenching.
  • Meta-substituted analogs (e.g., BCzPh-mimi) enhance amorphous film uniformity, improving operational lifetime (LT50_{50} >500 hours at 1,000 cd/m2^2) .
  • Bulkier substituents (e.g., 9,9-dimethylfluorene in LT-N493) suppress concentration quenching, enhancing luminance efficiency to >100 lm/W .

Q. What analytical approaches resolve contradictions in reported charge transport properties?

  • Methodological Answer : Discrepancies in mobility measurements (e.g., SCLC vs. TOF) are addressed via:
  • Impedance Spectroscopy : Differentiates bulk vs. interfacial resistance in hole-only/electron-only devices.
  • Transient Electroluminescence : Quantifies carrier recombination dynamics (e.g., τrec_{\text{rec}} <1 µs for optimized hosts), linking morphology to performance .

Methodological Tables

Q. Table 1. Key Optoelectronic Properties

PropertyValue/DescriptionReference
UV-Vis λmax\lambda_{\text{max}}319–370 nm (CH2_2Cl2_2)
PL λem\lambda_{\text{em}}392–428 nm (CH2_2Cl2_2)
T1_1 Energy>2.7 eV
TGA Stability>350°C (0.5% weight loss)

Q. Table 2. Device Performance Metrics

Host MaterialEQE (%)Luminance (cd/m2^2)Roll-off (%)Reference
DBzTHZ (thiadiazole hybrid)25.410,000<5
BCzPh-pimi22.610,000<1

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